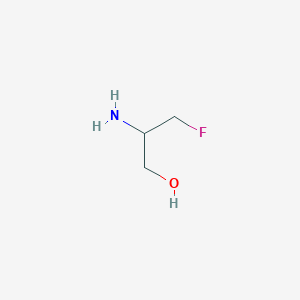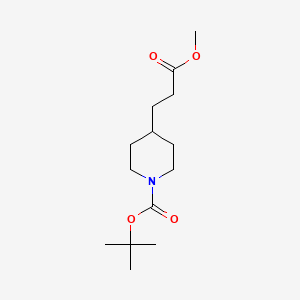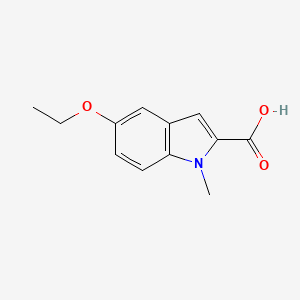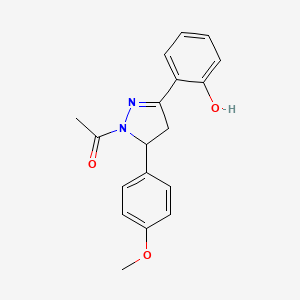![molecular formula C20H17N5O3S2 B2541643 N-(5,6-Dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamid CAS No. 612522-58-4](/img/structure/B2541643.png)
N-(5,6-Dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide” is a chemical compound with the molecular formula C23H21N5O5S2. It has an average mass of 511.573 Da and a monoisotopic mass of 511.098419 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzamide group, a thiazole group, and a furo[2,3-d]pyrimidine group . The compound has a total of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 132.9±0.4 cm3, and a molar volume of 336.0±5.0 cm3. It has a polar surface area of 191 Å2 and a polarizability of 52.7±0.5 10-24 cm3. The surface tension is 86.4±5.0 dyne/cm .Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische und analgetische Eigenschaften
Bestimmte Indolderivate weisen anti-inflammatorische und analgetische Wirkungen auf. Besonders hervorzuheben sind:
- Die Verbindungen (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid zeigten anti-inflammatorische und analgetische Aktivitäten .
Antituberkulose-Aktivität
Indolderivate wurden auf ihr Potenzial gegen Mycobacterium tuberculosis untersucht. Bemerkenswerte Ergebnisse beinhalten:
- Syed et al. synthetisierten 6-(4-substituierte Phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-Derivate, von denen einige eine potente antituberkulose Aktivität zeigten .
Anti-HIV-Aktivität
Forscher haben Indolderivate auf ihre Anti-HIV-Eigenschaften untersucht:
- Selvam et al. untersuchten 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-Benzolderivate und fanden eine Anti-HIV-Aktivität gegen HIV-1- und HIV-2-Stämme .
Antimicrobial-Potenzial
Die antimikrobielle Aktivität der Verbindung ist bemerkenswert:
- Das Derivat 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamid zeigte eine hohe antimikrobielle Aktivität .
Weitere biologische Aktivitäten
Indolderivate zeigen auch antioxidative, antidiabetische und antimalarielle Eigenschaften, was sie zu vielseitigen Kandidaten für weitere Untersuchungen macht .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound N-(5,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamide, also known as F1367-0011 or STL079538, is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase critically involved in T cell receptor (TCR) signaling .
Mode of Action
F1367-0011 interacts with HPK1 by inhibiting its kinase activity . This inhibition initiates a negative-feedback loop that raises the threshold of stimulus required for T cell responses . The compound’s interaction with HPK1 results in an increase in T cell responsiveness to antigen stimulus .
Biochemical Pathways
The compound affects the TCR signaling pathway, which is crucial for the activation and function of T cells . By inhibiting HPK1, F1367-0011 disrupts the negative feedback loop in TCR signaling, enhancing T cell responsiveness . This can lead to increased antigen recognition and improved efficacy of therapies like PD-1 blockade .
Result of Action
The molecular and cellular effects of F1367-0011’s action include a dose-dependent inhibition of SLP76 phosphorylation (a downstream effect of HPK1 activation) and an increase in T cell proliferation following suboptimal TCR stimulation . The compound also increases both CD8 and CD4 cytokine recall responses to MHC-presented peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F1367-0011. For instance, the presence of immunosuppressive metabolites like PGE2 and adenosine, which can activate HPK1 through their receptors, might affect the compound’s efficacy . F1367-0011 has shown the ability to resist these metabolites, maintaining its ability to enhance immune responses .
Eigenschaften
IUPAC Name |
N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-11-12(2)28-18-15(11)16(23-17(27)13-6-4-3-5-7-13)24-20(25-18)30-10-14(26)22-19-21-8-9-29-19/h3-9H,10H2,1-2H3,(H,21,22,26)(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBICMRPSHIRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline](/img/no-structure.png)
![5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541573.png)



![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)
![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)
